molecular formula C23H45N5O4 B12564700 N-Propyl-L-isoleucyl-L-isoleucylglycyl-L-leucinamide CAS No. 193823-97-1

N-Propyl-L-isoleucyl-L-isoleucylglycyl-L-leucinamide

Cat. No.: B12564700
CAS No.: 193823-97-1
M. Wt: 455.6 g/mol
InChI Key: VAOVHCXKCPJVQO-TXTPUJOMSA-N
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Description

N-Propyl-L-isoleucyl-L-isoleucylglycyl-L-leucinamide: is a synthetic peptide compound with the molecular formula C23H45N5O4 and a molecular weight of 455.6 g/mol This compound is characterized by its complex structure, which includes multiple amino acid residues linked together

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Propyl-L-isoleucyl-L-isoleucylglycyl-L-leucinamide involves the stepwise coupling of amino acid residues. The process typically begins with the protection of amino groups to prevent unwanted reactions. The protected amino acids are then activated using reagents such as carbodiimides or uronium salts, which facilitate the formation of peptide bonds. The final step involves the deprotection of the amino groups to yield the desired peptide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid support and then cleaved off after synthesis .

Chemical Reactions Analysis

Types of Reactions: N-Propyl-L-isoleucyl-L-isoleucylglycyl-L-leucinamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may yield reduced peptides .

Scientific Research Applications

Chemistry: N-Propyl-L-isoleucyl-L-isoleucylglycyl-L-leucinamide is used as a model compound in peptide chemistry to study peptide bond formation, stability, and reactivity. It is also used in the development of new synthetic methods and reagents .

Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and peptide-based drug design. It serves as a tool to understand the structure and function of peptides in biological systems .

Medicine: It is studied for its potential to modulate biological pathways and target specific proteins involved in diseases .

Industry: In the industrial sector, this compound is used in the production of peptide-based materials and as a component in various biochemical assays and diagnostic kits .

Mechanism of Action

The mechanism of action of N-Propyl-L-isoleucyl-L-isoleucylglycyl-L-leucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied .

Comparison with Similar Compounds

  • N-Propyl-L-isoleucyl-L-isoleucylglycyl-L-leucinamide
  • L-Leucinamide, D-alanyl-L-a-aspartyl-L-leucyl-L-isoleucyl-L-alanyl-L-tyrosyl-
  • Benzoylarginine leucinamide
  • L-Leucinamide hydrochloride
  • DL-tert-Leucinamide
  • L-tert-leucinamide hydrochloride
  • NALPHA-(5-FLUORO-2,4-DINITROPHENYL)-D-LEUCINAMIDE
  • NALPHA-(5-FLUORO-2,4-DINITROPHENYL)-L-LEUCINAMIDE

Uniqueness: this compound is unique due to its specific sequence of amino acids and the presence of a propyl group. This unique structure imparts specific properties and reactivity, making it valuable for various research applications .

Properties

CAS No.

193823-97-1

Molecular Formula

C23H45N5O4

Molecular Weight

455.6 g/mol

IUPAC Name

(2S,3S)-N-[(2S,3S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]-3-methyl-2-(propylamino)pentanamide

InChI

InChI=1S/C23H45N5O4/c1-8-11-25-19(15(6)9-2)23(32)28-20(16(7)10-3)22(31)26-13-18(29)27-17(21(24)30)12-14(4)5/h14-17,19-20,25H,8-13H2,1-7H3,(H2,24,30)(H,26,31)(H,27,29)(H,28,32)/t15-,16-,17-,19-,20-/m0/s1

InChI Key

VAOVHCXKCPJVQO-TXTPUJOMSA-N

Isomeric SMILES

CCCN[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N

Canonical SMILES

CCCNC(C(C)CC)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)N

Origin of Product

United States

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